molecular formula C32H38N4O4S B3415966 K777 CAS No. 502960-90-9

K777

Cat. No.: B3415966
CAS No.: 502960-90-9
M. Wt: 574.7 g/mol
InChI Key: RHJLQMVZXQKJKB-FPHSVDBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K777 is a di-peptide analog that contains an electrophilic vinyl-sulfone moiety. It is a potent, covalent inactivator of cathepsins, which are cysteine proteases. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of viral infections such as COVID-19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

K777 is synthesized through a multi-step process involving the formation of a di-peptide backbone followed by the introduction of the vinyl-sulfone moiety. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final step involves the deprotection of the intermediate compound to yield this compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

K777 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

K777 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of cysteine proteases.

    Biology: Investigated for its role in inhibiting cathepsins, which are involved in various cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases such as COVID-19, tuberculosis, African sleeping sickness, Chagas disease, and malaria.

    Industry: Utilized in the development of antiviral and antiparasitic drugs

Mechanism of Action

K777 exerts its effects by covalently binding to the active site of cysteine proteases, particularly cathepsins B and L. This binding inactivates the proteases, preventing them from cleaving their substrates. In the context of viral infections, this compound inhibits the processing of viral proteins necessary for viral entry into host cells. This mechanism is particularly relevant for its antiviral activity against SARS-CoV-2, the virus responsible for COVID-19 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of K777

This compound is unique due to its potent and selective inhibition of cathepsins B and L. Unlike other protease inhibitors, this compound has shown significant efficacy in reducing viral infectivity without causing toxicity to host cells. This makes it a promising candidate for therapeutic applications, particularly in the treatment of viral infections .

Properties

IUPAC Name

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/b24-19+/t28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLQMVZXQKJKB-FPHSVDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)/C=C/S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502960-90-9
Record name APC-3316
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502960909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name K-777
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320A4L58IZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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